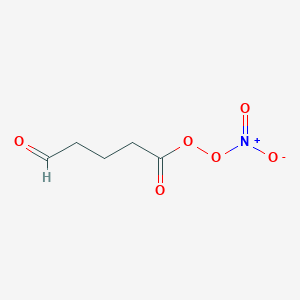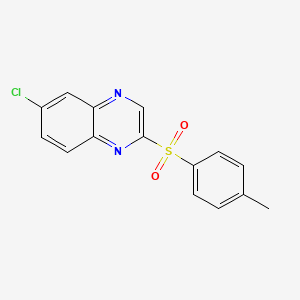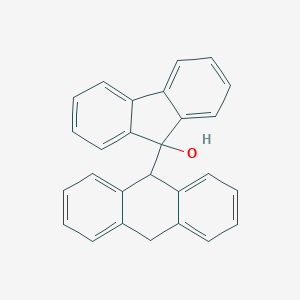
5,6-Dichloro-2,3-dihydro-1,4-dithiine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dichloro-2,3-dihydro-1,4-dithiine: is a heterocyclic compound that belongs to the class of 1,4-dithiins. These compounds are characterized by a six-membered ring containing two sulfur atoms and two chlorine atoms at the 5 and 6 positions. The presence of sulfur and chlorine atoms imparts unique chemical properties to this compound, making it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dichloro-2,3-dihydro-1,4-dithiine typically involves the chlorination of 5,6-dihydro-1,4-dithiins. One common method is the electrophilic halogenation of thioethers using sulfuryl chloride (SO₂Cl₂). This reaction yields mono- and trans-di-chloro derivatives, which can be further processed to obtain the desired compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 5,6-Dichloro-2,3-dihydro-1,4-dithiine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5,6-Dichloro-2,3-dihydro-1,4-dithiine is used as a building block in organic synthesis. Its unique reactivity allows for the construction of complex molecular architectures .
Biology: The compound has potential applications in the development of biologically active molecules. Its derivatives are studied for their antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the therapeutic potential of this compound derivatives in treating various diseases.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of advanced materials such as conductive polymers and sensors.
Comparison with Similar Compounds
Similar Compounds:
1,3-Dithianes: These compounds are well-known for their use as carbonyl protecting groups and umpolung reagents.
1,4-Dithianes: Similar to 1,4-dithiins, these compounds are used in organic synthesis for the construction of complex molecules.
Vinylenedithiotetrathiafulvalene (VDT-TTF): A related compound used in the synthesis of conductive materials.
Uniqueness: 5,6-Dichloro-2,3-dihydro-1,4-dithiine stands out due to the presence of chlorine atoms, which impart unique reactivity and properties. This makes it a valuable compound for various scientific and industrial applications.
Properties
| 106691-43-4 | |
Molecular Formula |
C4H4Cl2S2 |
Molecular Weight |
187.1 g/mol |
IUPAC Name |
5,6-dichloro-2,3-dihydro-1,4-dithiine |
InChI |
InChI=1S/C4H4Cl2S2/c5-3-4(6)8-2-1-7-3/h1-2H2 |
InChI Key |
BPTIMCQQYDJTAY-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=C(S1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{[4-(Bromomethyl)phenoxy]methyl}oxirane](/img/no-structure.png)



![5,11-dioxa-4-azatricyclo[6.4.0.02,6]dodeca-1(12),2(6),3,7,9-pentaene](/img/structure/B14316241.png)

